molecular formula C14H14ClNO2S B3287802 Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate CAS No. 848081-09-4

Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate

Cat. No. B3287802
CAS RN: 848081-09-4
M. Wt: 295.8 g/mol
InChI Key: XWKBRHKQLLUKQZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It is a derivative of thiophene, a heterocyclic compound that is extensively distributed in nature and has versatile synthetic applicability and biological activity .


Synthesis Analysis

This compound is synthesized using Gewald synthesis . The Gewald synthesis is a type of multicomponent reaction that involves the condensation of a ketone or an aldehyde, a sulfur compound, and a nitrogen compound . The structures of the synthesized compounds are confirmed by FTIR, MS, and 1H-NMR .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate is represented by the SMILES notation: CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2Cl)N . This notation provides a way to represent the structure of a chemical compound using a short ASCII string.

Future Directions

Thiophene and its derivatives have shown significant importance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the study and development of thiophene derivatives like Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate could be a promising direction for future research.

properties

IUPAC Name

ethyl 2-amino-5-[(2-chlorophenyl)methyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-2-18-14(17)11-8-10(19-13(11)16)7-9-5-3-4-6-12(9)15/h3-6,8H,2,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKBRHKQLLUKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate

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